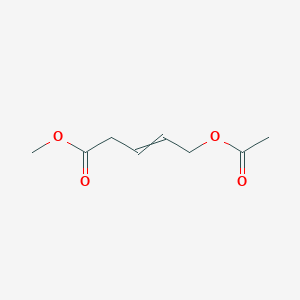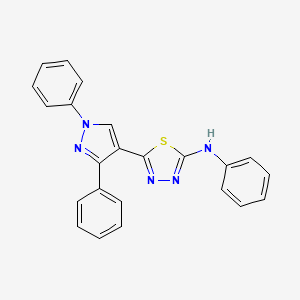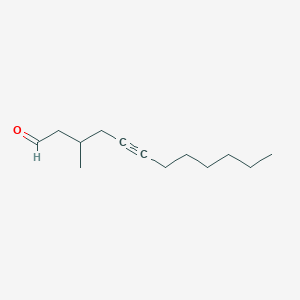
5-Dodecynal, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecynal, 3-methyl- is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a methyl group attached to the carbon chain. The presence of these functional groups imparts distinct chemical properties to 5-Dodecynal, 3-methyl-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecynal, 3-methyl- typically involves the alkylation of terminal alkynes followed by oxidation. One common method is the reaction of 1-decyne with methyl iodide in the presence of a strong base such as sodium amide to form 3-methyl-1-dodecyne. This intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield 5-Dodecynal, 3-methyl-.
Industrial Production Methods
Industrial production of 5-Dodecynal, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Dodecynal, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium amide (NaNH2), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 5-Dodecynoic acid, 3-methyl-
Reduction: 5-Dodecynol, 3-methyl-
Substitution: Various substituted alkynes depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Dodecynal, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Dodecynal, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Dodecynal: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methyl-1-dodecyne: Lacks the aldehyde group, affecting its biological activity and applications.
5-Dodecynoic acid, 3-methyl-: The oxidized form of 5-Dodecynal, 3-methyl-, with different chemical and biological properties.
Uniqueness
5-Dodecynal, 3-methyl- is unique due to the presence of both an alkyne and an aldehyde group in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its utility in research and industry.
Propiedades
Número CAS |
823785-37-1 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
3-methyldodec-5-ynal |
InChI |
InChI=1S/C13H22O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-7,10-11H2,1-2H3 |
Clave InChI |
YRRVPGRVUWIKKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CCC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14232048.png)
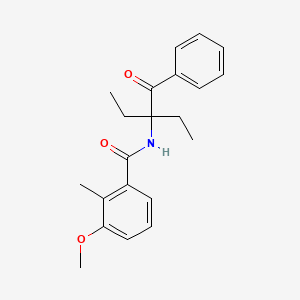
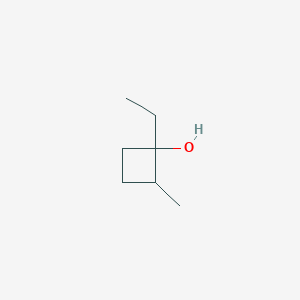

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
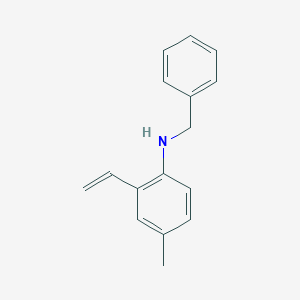
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
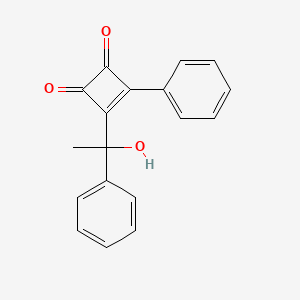
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
